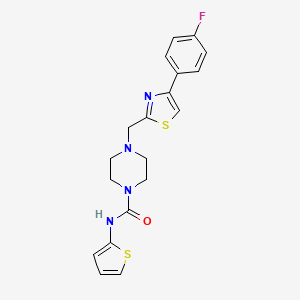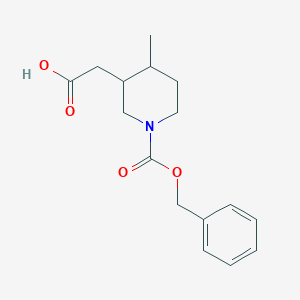
2-(4-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl group (a six-membered carbon ring), and an acetic acid group (a two-carbon chain ending in a carboxylic acid group). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the phenyl and acetic acid groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl group, and acetic acid group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the acetic acid group could participate in acid-base reactions, while the phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar acetic acid group could increase its solubility in water .作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-7-8-17(10-14(12)9-15(18)19)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRRHZKOLJQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2797792.png)
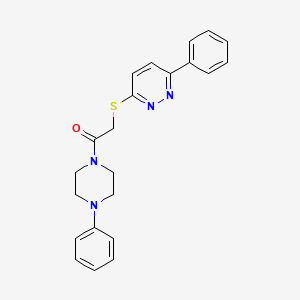
![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![(3,3-Difluorocyclobutyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797795.png)
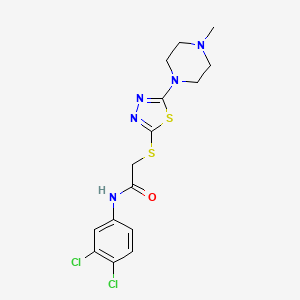
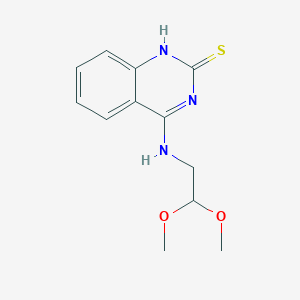

![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)
